2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride
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Overview
Description
2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is a chemical compound known for its unique structural properties. It contains a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves multiple steps. One common method starts with the bromination of 4-(trifluoromethyl)acetophenone to obtain 2-bromo-4’-(trifluoromethyl)acetophenone. This intermediate is then subjected to a series of reactions, including amination and hydrochloride salt formation, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanamines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenol: Shares the bromine and trifluoromethyl groups but differs in the functional groups attached to the phenyl ring.
2-Bromo-4’-(trifluoromethyl)acetophenone: An intermediate in the synthesis of the target compound, with similar structural features.
Uniqueness
2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is unique due to its combination of a bromine atom, trifluoromethyl group, and ethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H10BrClF3N |
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Molecular Weight |
304.53 g/mol |
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrF3N.ClH/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13;/h1-2,5H,3-4,14H2;1H |
InChI Key |
BFGNPJAOTLFARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CCN.Cl |
Origin of Product |
United States |
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